The metal-binding sites of glycose phosphates†

Dalton Transactions Pub Date: 2009-07-31 DOI: 10.1039/B909431H

Abstract

In aqueous solution, the reducing sugar phosphates D-arabinose 5-phosphate, D-ribose 5-phosphate, D-fructose 1,6-bisphosphate, D-fructose 6-phosphate, D-glucose 6-phosphate and D-mannose 6-phosphate provide metal-binding sites at their glycose core on reaction with PdII(en) or MIII(tacn) residues (M = Ga, Co; en = ethylenediamine, tacn = 1,4,7-triazacyclononane). The individual species were detected by one- and two-dimensional NMR spectroscopy. The coordination patterns are related to the metal-binding modes of the respective parent glycoses. In detail, ribo- and arabinofuranose phosphate favour κO1,3 coordination, whereas the ketofuranose core of fructose phosphate and fructose bisphosphate provides the κO2,3 chelator thus maintaining the configuration of the respective major solution anomer. On palladium excess, D-fructose 6-phosphate is metallated twice in a unique κO1,3 : κO2,4 metallation pattern. Dimetallation is also found for the aldohexose phosphates. A mixed glycose-core–phosphate chelation was detected for PdII(en) and MIII(tacn) residues with M = Al, Ga in the pH range just above the physiological pH for the D-fructose 1,6-bisphosphate ligand. The results are discussed in relation to D-fructose-1,6-bisphosphate-metabolism in class-II aldolases.

Graphical abstract: The metal-binding sites of glycose phosphates
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